REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7]Cl.[N+:9]([C:12]1[O:16][C:15]([CH:17]=[CH:18][C:19]2[NH:20][CH:21]=[CH:22][N:23]=2)=[CH:14][CH:13]=1)([O-:11])=[O:10]>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][N:23]1[CH:22]=[CH:21][N:20]=[C:19]1[CH:18]=[CH:17][C:15]1[O:16][C:12]([N+:9]([O-:11])=[O:10])=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C=CC=1NC=CN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the captioned compound was prepared
|
Type
|
CUSTOM
|
Details
|
The resulting yellow product was recrystallized from benzene-petroleum ether and melted at 141°-142°
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)CN1C(=NC=C1)C=CC=1OC(=CC1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |